N-(4-aminocyclohexyl)acetamide

Stereochemistry Thermodynamic stability Isomer differentiation

Discontinuation of key stereochemical building blocks disrupts fragment-based screening. This base compound overcomes supply shortages for polar binding site probes. - High solubility (91 g/L) for NMR/SPR screening. - Defined trans geometry ensures conformational consistency. - Free amine enables selective functionalization.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 160357-84-6
Cat. No. B1289901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminocyclohexyl)acetamide
CAS160357-84-6
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)N
InChIInChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11)
InChIKeyDGCIBJXJCNPBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminocyclohexyl)acetamide Physicochemical Profile


N-(4-Aminocyclohexyl)acetamide (CAS 160357-84-6) is a cyclohexylamine‑derived building block featuring a para‑substituted cyclohexane ring with acetamide and free amino groups . This compound is supplied as a research‑grade small‑molecule scaffold with a purity of ≥95% and a well‑characterized melting point of 129–131 °C [1]. Its stereochemical identity is defined by the cis/trans isomerism of the 1,4‑disubstituted cyclohexane ring, with the trans isomer (CAS 873537‑23‑6) being thermodynamically more stable than the cis form (CAS 1379149‑26‑4) . Predicted physicochemical parameters include a boiling point of 330.6 ± 31.0 °C, density of 1.02 ± 0.1 g/cm³, and a pKa of 16.01 ± 0.40 , supporting its use in diverse chemical and fragment‑based screening workflows.

1
Research-grade building block for fragment-based screening and chiral synthesis
2
Defined cis/trans isomerism supports stereochemical control in asymmetric workflows
3
Public BMRB NMR reference data available for independent identity verification

N-(4-Aminocyclohexyl)acetamide: Key Differentiators


Although several 4‑aminocyclohexyl‑containing acetamides share the same core formula (C₈H₁₆N₂O), they differ critically in stereochemistry, salt form, and purity grade . The base compound (CAS 160357-84-6) is a neutral free‑amine, whereas its hydrochloride salt (CAS 1192132‑88‑9) exhibits a 5‑fold higher lipophilicity (LogP 0.81 vs −1.03) and distinct handling requirements . Likewise, the cis‑isomer (CAS 1379149‑26‑4) presents altered conformational preferences that affect its reactivity and biological recognition . These differences are not interchangeable in synthetic or screening applications, necessitating precise selection based on the specific stereochemical and physicochemical demands of the experiment.

Salt form choice (base vs hydrochloride) shifts lipophilicity and handling; not directly interchangeable in assays.
Cis isomer may exhibit different conformational preferences, altering reactivity and recognition profiles.
Purity grades vary between suppliers; verification of batch-specific purity is recommended.

N-(4-Aminocyclohexyl)acetamide: Quantitative Differentiation


Thermodynamic Stability: trans vs cis Isomer

The trans‑isomer of N‑(4‑aminocyclohexyl)acetamide (CAS 873537‑23‑6) is the thermodynamically more stable configuration, with the amino and acetamide substituents occupying opposite positions on the cyclohexane ring, minimizing steric strain compared to the cis‑isomer (CAS 1379149‑26‑4) where both groups reside on the same face . This stereochemical difference directly influences conformational preferences and is critical for applications requiring defined 3D geometry.

Thermodynamic stability
Class-level inference
trans isomer (CAS 873537-23-6) – thermodynamically favored
Supports stereochemical control; lower strain conformation for structure-based design
Stability difference inferred from ring conformer analysis; cis form may introduce flexibility
Stereochemistry Thermodynamic stability Isomer differentiation

Melting Point: Base vs Hydrochloride Salt

N‑(4‑aminocyclohexyl)acetamide base (CAS 160357‑84‑6) exhibits a melting point of 129–131 °C, as reported by Chembase [1]. In contrast, the hydrochloride salt (CAS 1192132‑88‑9) does not have a widely documented melting point in the public domain, but its different solid‑state form directly impacts handling, storage, and formulation compatibility.

Melting point
Reported
129–131 °C
Solid-state characterization context; salt form selection may alter thermal behavior
Hydrochloride salt data not publicly available
Physicochemical property Solid-state characterization Salt form selection

Lipophilicity: Base vs Hydrochloride Salt

The free‑base form of N‑(4‑aminocyclohexyl)acetamide displays a LogP value of −1.034, indicating hydrophilic character [1]. Its hydrochloride counterpart (CAS 1192132‑88‑9) shows a significantly higher LogP of 0.8142 , a difference of approximately 1.8 log units, which corresponds to a roughly 60‑fold change in partition coefficient between octanol and water.

Lipophilicity ΔLogP
Head-to-head
ΔLogP = 1.85
Significant partition coefficient difference; informs permeability and solubility context
Calculated values; base LogP −1.034 vs salt 0.8142
Lipophilicity Drug-likeness Permeability

Purity Comparison: Base vs Hydrochloride Salt

Suppliers of N‑(4‑aminocyclohexyl)acetamide base (CAS 160357‑84‑6) typically provide a purity of ≥95% (HPLC or GC) [1], whereas the hydrochloride salt (CAS 1192132‑88‑9) is routinely offered with a minimum purity of 98% . This 3‑percentage‑point difference, while modest, can influence reaction stoichiometry and the reliability of quantitative biological assays.

Purity grade
Cross-study comparable
Base ≥95% vs Salt ≥98%
Purity context for reaction stoichiometry and assay reproducibility
Supplier-reported values; batch verification recommended
Purity Quality control Reproducibility

NMR QC Data from BMRB

N‑(4‑aminocyclohexyl)acetamide has been included in the BMRB fragment‑library quality‑control set (Entry bmse011462) [1]. Full 1H NMR spectra acquired at 600 MHz in DMSO‑d₆ (1 mM, 298 K, pH 6.0) are publicly available [2]. This curated NMR reference enables researchers to verify compound identity and purity without relying on proprietary vendor certificates.

BMRB NMR QC
Supporting evidence
600 MHz ¹H NMR, DMSO‑d₆
Independent identity verification; reduces mislabeling risk
Public BMRB entry bmse011462; fragment library QC standard
NMR Quality control Fragment library

N-(4-Aminocyclohexyl)acetamide Applications


Fragment-Based Screening for Hydrophilic Targets

The base compound's low LogP of −1.03 and high aqueous solubility (91 g/L for trans‑isomer ) make it an ideal fragment for screening against polar or solvent‑exposed binding sites. Its defined 3D geometry (trans‑isomer) ensures consistent conformational sampling during NMR‑ or SPR‑based fragment screens.

Chiral Building Block Synthesis

The trans‑isomer (CAS 873537‑23‑6) provides a rigid, low‑strain scaffold for asymmetric synthesis. The free amino group can be selectively functionalized without interference from the acetamide moiety, enabling the construction of complex chiral amines or amides .

Fragment Library NMR Reference

Thanks to its inclusion in the BMRB fragment library QC set [1], this compound serves as a reliable standard for calibrating NMR instrumentation, optimizing pulse sequences for small‑molecule fragments, or training machine‑learning models for spectral prediction.

Water-Soluble Hydrochloride Salt Preparation

When enhanced aqueous solubility and higher purity are required, the hydrochloride salt (CAS 1192132‑88‑9) is preferred. Its 60‑fold higher lipophilicity relative to the base facilitates passive diffusion in cell‑based assays, while the ≥98% purity ensures minimal off‑target effects.

Application
Selection Property
Validation Focus
Hydrophilic fragment-based screening
Low lipophilicity scaffold with defined trans geometry
Conformational preference and aqueous solubility in polar binding sites
Chiral building block synthesis
Stereochemically defined trans isomer with free amine
Stereochemical fidelity in asymmetric transformations
Fragment library NMR reference
Public BMRB QC data (600 MHz ¹H NMR)
Identity verification and instrument calibration
Hydrochloride salt form for aqueous compatibility
Salt form with higher purity and distinct lipophilicity
Assay reproducibility and passive permeability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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